Cas no 103008-54-4 (Ethyl 2-(Chlorosulfonyl)benzoate)

Ethyl 2-(Chlorosulfonyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,2-(chlorosulfonyl)-, ethyl ester
- 2-Chlorosulfonylbenzoicacid ethyl ester
- Benzoic acid, 2-(chlorosulfonyl)-, ethyl ester (9CI)
- Ethyl 2-(chlorosulfonyl)benzoate
- 103008-54-4
- ETHYL2-(CHLOROSULFONYL)BENZOATE
- YYVLJSYHJIQREA-UHFFFAOYSA-N
- EN300-35954
- AKOS000126093
- SCHEMBL2458287
- CS-0216186
- 2-carboethoxybenzenesulfonyl chloride
- Ethyl 2-chlorosulfonylbenzoate
- Ethyl 2-(Chlorosulfonyl)benzoate
-
- インチ: InChI=1S/C9H9ClO4S/c1-2-14-9(11)7-5-3-4-6-8(7)15(10,12)13/h3-6H,2H2,1H3
- InChIKey: YYVLJSYHJIQREA-UHFFFAOYSA-N
- ほほえんだ: CCOC(C1=CC=CC=C1S(Cl)(=O)=O)=O
計算された属性
- せいみつぶんしりょう: 247.99107
- どういたいしつりょう: 247.991
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- PSA: 60.44
- LogP: 2.87160
Ethyl 2-(Chlorosulfonyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35954-0.5g |
ethyl 2-(chlorosulfonyl)benzoate |
103008-54-4 | 95% | 0.5g |
$579.0 | 2023-06-08 | |
Enamine | EN300-35954-10.0g |
ethyl 2-(chlorosulfonyl)benzoate |
103008-54-4 | 95% | 10g |
$3191.0 | 2023-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1286856-500mg |
Ethyl 2-(chlorosulfonyl)benzoate |
103008-54-4 | 95% | 500mg |
¥14585 | 2023-04-17 | |
Enamine | EN300-35954-5.0g |
ethyl 2-(chlorosulfonyl)benzoate |
103008-54-4 | 95% | 5g |
$2152.0 | 2023-06-08 | |
1PlusChem | 1P009KZO-2.5g |
Benzoic acid, 2-(chlorosulfonyl)-, ethyl ester (9CI) |
103008-54-4 | 95% | 2.5g |
$1853.00 | 2025-02-24 | |
A2B Chem LLC | AE46308-1g |
ethyl 2-(chlorosulfonyl)benzoate |
103008-54-4 | 95% | 1g |
$818.00 | 2024-04-20 | |
A2B Chem LLC | AE46308-50mg |
ethyl 2-(chlorosulfonyl)benzoate |
103008-54-4 | 95% | 50mg |
$219.00 | 2024-04-20 | |
Aaron | AR009L80-2.5g |
Benzoic acid, 2-(chlorosulfonyl)-, ethyl ester (9CI) |
103008-54-4 | 95% | 2.5g |
$2025.00 | 2025-01-23 | |
Aaron | AR009L80-500mg |
Benzoic acid, 2-(chlorosulfonyl)-, ethyl ester (9CI) |
103008-54-4 | 95% | 500mg |
$822.00 | 2025-01-23 | |
1PlusChem | 1P009KZO-1g |
Benzoic acid, 2-(chlorosulfonyl)-, ethyl ester (9CI) |
103008-54-4 | 95% | 1g |
$974.00 | 2025-02-24 |
Ethyl 2-(Chlorosulfonyl)benzoate 関連文献
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
Ethyl 2-(Chlorosulfonyl)benzoateに関する追加情報
Ethyl 2-(Chlorosulfonyl)benzoate: A Comprehensive Overview
Ethyl 2-(Chlorosulfonyl)benzoate, with the CAS number 103008-54-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, often referred to as Ethyl 2-(Chlorosulfonyl)benzoate, has garnered attention due to its unique chemical properties and potential applications in various industries. The chlorosulfonyl group attached to the benzoate structure imparts distinctive reactivity and functionality, making it a valuable molecule for research and development.
The synthesis of Ethyl 2-(Chlorosulfonyl)benzoate involves a series of carefully controlled reactions. Researchers have explored various methodologies to optimize its production, ensuring high purity and yield. Recent studies have focused on green chemistry approaches, aiming to minimize environmental impact while maintaining efficiency. The use of sulfonating agents and chlorinating reagents plays a pivotal role in the formation of this compound, highlighting its importance in modern chemical synthesis.
One of the most intriguing aspects of Ethyl 2-(Chlorosulfonyl)benzoate is its versatility in chemical reactions. The compound exhibits reactivity under both thermal and photochemical conditions, making it suitable for a wide range of applications. For instance, it has been utilized as an intermediate in the synthesis of advanced materials, such as polymers and coatings. Its ability to undergo nucleophilic substitution reactions has further expanded its utility in organic synthesis.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Ethyl 2-(Chlorosulfonyl)benzoate. Quantum mechanical calculations have revealed that the chlorosulfonyl group significantly alters the electronic distribution of the molecule, enhancing its electrophilic character. This understanding has paved the way for innovative applications in catalysis and drug design.
In terms of industrial applications, Ethyl 2-(Chlorosulfonyl)benzoate has shown promise in the agrochemical sector. Its derivatives have been investigated for their potential as herbicides and fungicides, offering a sustainable alternative to traditional chemical agents. Furthermore, its role as a building block in pharmaceutical chemistry cannot be overlooked. Researchers are actively exploring its use in designing bioactive molecules with improved pharmacokinetic properties.
The environmental impact of Ethyl 2-(Chlorosulfonyl)benzoate has also been a topic of recent research. Studies have focused on its biodegradation pathways and toxicity profiles to ensure safe handling and disposal. These efforts align with global initiatives to promote environmentally friendly chemical practices.
In conclusion, Ethyl 2-(Chlorosulfonyl)benzoate (CAS No: 103008-54-4) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with ongoing advancements in synthetic and computational techniques, position it as a key player in future innovations. As research continues to unfold, this compound is expected to contribute significantly to the development of new materials, pharmaceuticals, and agrochemicals.
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